molecular formula C14H17NO2 B1500318 benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 501121-88-6

benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B1500318
CAS No.: 501121-88-6
M. Wt: 231.29 g/mol
InChI Key: GNRFEHXMWFHVBQ-UHFFFAOYSA-N
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Description

Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is an organic compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the product documentation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.29 . The boiling point and storage conditions are not specified . More detailed information can be found in the product documentation .

Scientific Research Applications

Synthesis of Novel Compounds

  • Research demonstrates efficient methods to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with [a]-fused heterocyclic units, starting from 2-(allylaryl)glycinates. This methodology is pivotal for synthesizing key intermediates like benzo[b]azepine-2-carboxylates, further leading to diverse tricyclic target compounds (Guerrero et al., 2020).

Hydrogen-Bonded Assembly

  • Another study explored the hydrogen-bonded assembly in benzazepine derivatives, highlighting the molecular linkages in different dimensions, crucial for understanding the structural chemistry of such compounds (Guerrero et al., 2014).

Stereoselective Epoxidation

  • A synthesis approach involving stereoselective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate was studied. This process is significant for creating new pseudosaccharides, a key aspect in synthetic chemistry (Larin et al., 2014).

Versatile Synthetic Routes

  • Research has also been conducted on the synthesis of benzazepines and their conversion into various compounds, like quinolines, indicating the versatility of benzazepine derivatives in synthetic chemistry (Vogel et al., 1969).

High-Yielding Synthesis Methods

  • Studies focused on developing high-yielding synthesis methods for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, showcasing the efficiency of these methods in producing complex organic compounds (Vaid et al., 2014).

Castagnoli-Cushman Reaction

  • The Castagnoli-Cushman reaction with benzo[d]oxepine-2,4(1H,5H)-dione was employed for preparing 2,3-disubstituted 4-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids, an important process in medicinal chemistry (Adamovskyi et al., 2017).

Enantioselective Kinetic Resolution

  • A method involving enantioselective acylation of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols was studied, highlighting the significance of chiral resolution in pharmaceutical applications (Zhou et al., 2015).

Cycloaddition Reactions

  • The study of [2+4] and [6+4] type cycloaddition reactions involving 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine is crucial for understanding complex organic reactions (Saito et al., 1986).

Future Directions

The future directions for research on benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and similar compounds include the development of new synthetic strategies for the intermolecular and intramolecular cyclization . There is also interest in creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .

Properties

IUPAC Name

benzyl 2,3,6,7-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRFEHXMWFHVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662237
Record name Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501121-88-6
Record name Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.15 g Grubb's 2 catalyst was added to a solution of 8 g benzyl dibut-3-enylcarbamate in 680 mL toluene and heated at 50° C. for 5 h. The solvent was removed and the residue was purified by chromatographie on silica gel (ethyl acetate/hexane 1:5) to yield 6.6 g of the desired product. (M+H)+: 232
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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